Ethyl 2-cyano-3-(3-furyl)acrylate
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h3-5,7H,2H2,1H3/b9-5- |
InChI Key |
PKUQHBIPNWVDSV-UITAMQMPSA-N |
SMILES |
CCOC(=O)C(=CC1=COC=C1)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=COC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=COC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electronic Effects : The 3-furyl group provides moderate electron donation compared to electron-withdrawing CF₃ (in trifluoromethylphenyl derivatives) or electron-rich thiophene .
- Planarity : All analogs exhibit planar backbones, but substituents like naphthyl or CF₃ induce steric or electronic distortions .
- Supramolecular Interactions : Furan and thiophene derivatives form distinct π-stacking motifs, while CF₃-substituted compounds rely on halogen bonding .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : CF₃-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .
- Solubility : Thiophene analogs show better solubility in organic solvents than furan derivatives .
- Stability : CF₃-substituted compounds require anhydrous handling due to hygroscopicity, while furan derivatives are air-stable .
Research Findings and Trends
Crystallography: this compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O and π–π interactions stabilizing the lattice . Thiophene analogs display polymorphic behavior, with disordered ethoxy groups in certain crystal forms .
DFT Studies : Computational analyses reveal that furan derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to thiophene analogs (~4.2 eV), correlating with enhanced charge-transfer properties .
Safety Profiles : CF₃-substituted acrylates require stringent handling (e.g., PPE for skin/eye protection) due to acute toxicity risks, unlike furan derivatives .
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